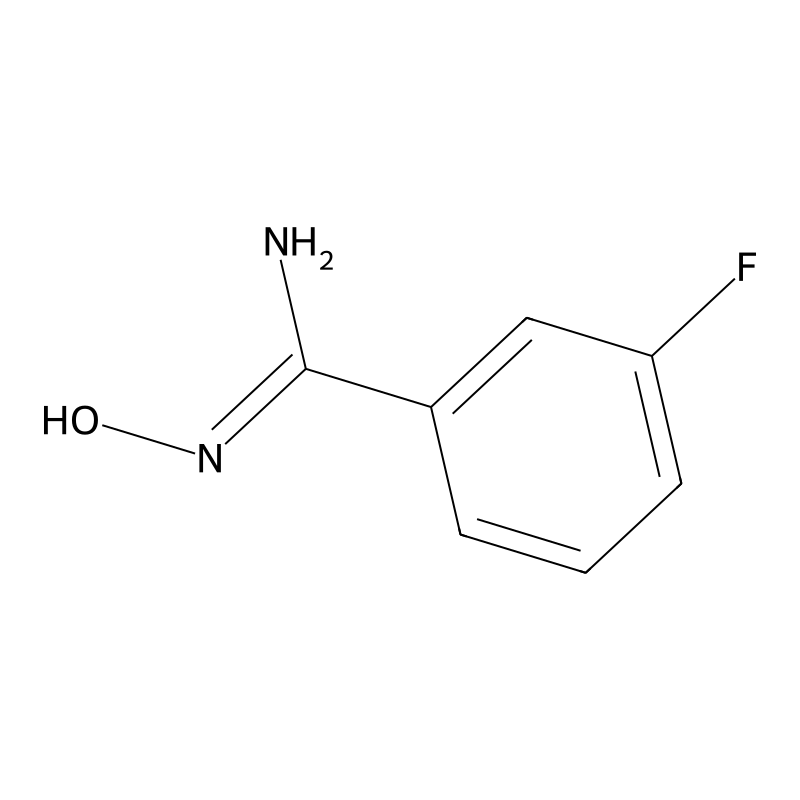

3-Fluorobenzamidoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry Alerts

Field: Medicinal Chemistry

Application Summary: The compound’s structure may trigger certain medicinal chemistry alerts, which can inform the design of safer and more effective drugs.

Methods: Computational tools and databases are used to identify potential issues with the compound’s structure.

Results: The alerts can lead to modifications in the compound’s structure to improve its drug-like properties.

Analytical Chemistry Techniques

Field: Analytical Chemistry

Application Summary: It may be used in various analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC to analyze chemical properties and purity.

Methods: These methods involve the use of high-tech equipment to separate, identify, and quantify each component in a mixture.

Pharmacological Research

Field: Pharmacology

Application Summary: Given its high GI absorption and BBB permeability, it could be investigated for potential pharmacological effects.

Methods: This would involve pharmacokinetic and pharmacodynamic studies to understand how the compound affects a biological system.

Results: Data on the compound’s efficacy, bioavailability, and therapeutic index would be key outcomes.

Solubility and Lipophilicity Studies

Application Summary: The solubility and lipophilicity data of the compound can inform its use in various chemical processes and drug formulation.

Methods: Solubility is determined using methods like spectrophotometry or titration in different solvents, while lipophilicity is assessed using partition coefficient measurements.

3-Fluorobenzamidoxime is an organic compound with the molecular formula CHFNO. It features a fluorine atom attached to a benzene ring, alongside an amidoxime functional group. The compound is characterized by its unique structure, which combines a fluorinated aromatic system with amidoxime functionality, making it of interest in various chemical and biological applications. The presence of the fluorine atom can influence the compound's reactivity and biological activity, potentially enhancing its properties compared to non-fluorinated analogs .

- Due to the lack of available information, it is important to treat 3-Fluorobenzamidoxime as an unknown substance and handle it with caution in a laboratory setting.

- Synthesis Reactions: It can be synthesized through reactions involving benzamidoxime derivatives and fluorinating agents.

- Substitution Reactions: The fluorine atom may undergo nucleophilic substitution, where it can be replaced by other nucleophiles under appropriate conditions.

- Redox Reactions: The amidoxime group can participate in redox processes, potentially acting as a reducing agent or undergoing oxidation depending on the reaction environment

The biological activity of 3-Fluorobenzamidoxime has been explored in various studies. It exhibits potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, the compound's structure suggests possible interactions with biological targets, which could lead to further pharmacological applications. Its fluorinated nature may enhance lipophilicity, improving membrane permeability and bioavailability compared to non-fluorinated counterparts .

Several synthesis methods for 3-Fluorobenzamidoxime have been reported:

- Fluorination of Benzamidoxime: This method involves the introduction of a fluorine atom into the benzamidoxime structure using fluorinating agents such as N-fluorobenzenesulfonimide or other electrophilic fluorinating reagents.

- Refluxing with Hydroxylamine: Benzoyl chloride can react with hydroxylamine to form benzamidoxime, which may subsequently be treated with a fluorination reagent to yield 3-Fluorobenzamidoxime.

- Direct Fluorination Techniques: Advanced techniques such as photochemical or electrochemical methods may also be employed for the selective fluorination of aromatic compounds

3-Fluorobenzamidoxime finds applications in various fields:

- Pharmaceuticals: Its potential as an antimicrobial agent makes it a candidate for drug development.

- Agricultural Chemicals: The compound may be useful in developing agrochemicals due to its biological activity.

- Research: It serves as a valuable reagent in synthetic organic chemistry for studying reaction mechanisms involving amidoximes and fluorinated compounds

Interaction studies of 3-Fluorobenzamidoxime focus on its binding affinity and activity against biological targets. These studies often involve:

- In vitro assays to evaluate antimicrobial efficacy against bacterial strains.

- Molecular docking studies to predict interactions with specific enzymes or receptors.

- Toxicological assessments to determine safety profiles for potential therapeutic uses .

Several compounds share structural similarities with 3-Fluorobenzamidoxime. Here are some notable examples:

Compound Name Structure Similarity Unique Features 4-Fluoro-N'-hydroxybenzimidamide High Different position of the fluorine atom 3-Chlorobenzamidoxime Moderate Contains chlorine instead of fluorine 4-Methylbenzamidoxime Moderate Methyl group instead of a halogen 3-Fluoro-N'-hydroxybenzimidamide High Hydroxyl group provides different reactivity These compounds demonstrate variations in substituent positions and types (e.g., halogens vs. alkyl groups), influencing their chemical behavior and biological activity compared to 3-Fluorobenzamidoxime

Molecular Formula and Constitutional Parameters

3-Fluorobenzamidoxime possesses the molecular formula C₇H₇FN₂O with a molecular weight of 154.14 grams per mole [4] [5]. The compound is officially registered under Chemical Abstracts Service number 54872-79-6 and carries the International Union of Pure and Applied Chemistry name 3-fluoro-N'-hydroxybenzenecarboximidamide [5] [2]. The molecular descriptor language number assigned to this compound is MFCD09910118, which serves as a unique identifier in chemical databases [4].

The constitutional structure features a benzene ring with a fluorine atom substituted at the 3-position (meta position) and an amidoxime functional group (-C(=NOH)NH₂) attached to the 1-position of the aromatic ring [2]. The simplified molecular-input line-entry system representation is C1=CC(=CC(=C1)F)C(=NO)N, while the International Chemical Identifier key is WPJZGPLKRBIDGD-UHFFFAOYSA-N [5] [2]. The standard International Chemical Identifier string is InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10), providing a complete structural description [5] [2].

Parameter Value Molecular Formula C₇H₇FN₂O Molecular Weight (g/mol) 154.14 CAS Number 54872-79-6 IUPAC Name 3-fluoro-N'-hydroxybenzenecarboximidamide MDL Number MFCD09910118 SMILES C1=CC(=CC(=C1)F)C(=NO)N InChI Key WPJZGPLKRBIDGD-UHFFFAOYSA-N Standard InChI InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) Stereochemistry and Conformational Analysis

The stereochemical characteristics of 3-fluorobenzamidoxime are fundamentally governed by the amidoxime functional group, which exhibits multiple tautomeric forms and geometric isomerism [6]. The amidoxime moiety can exist in various tautomeric states, including the primary amidoxime form, iminohydroxylamine, aminonitrone, and nitroso-amine configurations [6]. Research has demonstrated that the most thermodynamically stable form is the Z-amidoxime configuration, which serves as the predominant tautomer in both protic and aprotic solvents [6].

The relative energies of different tautomeric forms reveal significant stability differences [6]. The Z-amidoxime represents the reference state with the lowest energy, while the E-amidoxime exhibits a relative energy increase of approximately 3.5 to 5.4 kilocalories per mole [6]. The aminonitrone form displays intermediate stability with relative energies ranging from 3.0 to 4.5 kilocalories per mole, whereas the iminohydroxylamine tautomers are considerably less favorable, showing relative energies exceeding 8.5 kilocalories per mole [6]. The nitroso-amine form represents the least stable configuration with relative energies approaching 30 kilocalories per mole [6].

Conformational analysis reveals that the Z-configuration around the carbon-nitrogen double bond is preferred due to reduced steric interactions and optimal orbital overlap [6]. The molecular geometry features tetrahedral arrangements around saturated centers, while the aromatic system maintains planarity [7]. The presence of the fluorine substituent at the meta position influences the overall molecular conformation by affecting the electronic distribution and potential intramolecular interactions [8].

Parameter Value/Description Geometric Isomers Z and E forms possible Most Stable Tautomer Z-amidoxime (most energetically favorable) Z-Amidoxime Relative Energy 0 kcal/mol (reference) E-Amidoxime Relative Energy +3.5 to +5.4 kcal/mol (less stable) Aminonitrone Form Energy +3.0 to +4.5 kcal/mol Iminohydroxylamine Form Energy +8.5 to +13 kcal/mol Preferred Conformation Z-configuration around C=N bond Bond Angle Effects Tetrahedral around sp³ centers Rotational Barriers Restricted rotation around C=N bond Electronic Distribution and Bonding Properties

The electronic structure of 3-fluorobenzamidoxime is characterized by a total of 84 electrons distributed as 42 alpha and 42 beta electrons in the closed-shell ground state configuration [9]. The frontier orbital analysis reveals an energy gap of approximately 5.521 electron volts between the highest occupied molecular orbital and lowest unoccupied molecular orbital, as determined from analogous fluorobenzamide systems [9]. This energy gap indicates moderate electronic stability and suggests potential for controlled electronic transitions under appropriate conditions [9].

The primary electronic transition occurs through a π→π* mechanism, where the aromatic carbon-carbon bonds function as the principal electron acceptors while the oxygen and nitrogen atoms serve as electron donors [9]. Natural bond orbital analysis demonstrates significant stabilizing interactions, particularly lone pair transitions from the fluorine atom and nitrogen atoms to antibonding orbitals [9]. The fluorine lone pair transition to the π(C3-C4) orbital contributes approximately 17.84 kilocalories per mole of stabilization energy, while the nitrogen lone pair transition to π(C=O) provides 43.56 kilocalories per mole of stabilization [9].

The fluorine substituent exerts a pronounced electron-withdrawing effect through both inductive and mesomeric mechanisms [10] [9]. This electronic influence affects the overall charge distribution within the molecule, enhancing the electrophilic character of the aromatic system while simultaneously stabilizing the amidoxime functionality [10]. The electron density analysis reveals regions of electrophilic character around the oxygen atom and nucleophilic character associated with the amino group hydrogen atoms [9].

The bonding characteristics include standard aromatic carbon-carbon bonds with enhanced stability due to fluorine substitution [11] [8]. The carbon-fluorine bond exhibits typical properties of organofluorine compounds, including high bond strength and significant electronegativity differences [8]. The amidoxime group displays characteristic nitrogen-oxygen and carbon-nitrogen bonding patterns with partial double bond character in the carbon-nitrogen linkage [6].

Property Value/Description Total Electrons 84 (based on molecular formula) Alpha Electrons 42 Beta Electrons 42 Frontier Orbital Energy Gap (eV) 5.521 (from 3-fluorobenzamide analog) Primary Electronic Transition π→π* transition Key Donor Atoms Oxygen (O) and Nitrogen (N14) atoms Key Acceptor Groups C-C bonds of aromatic ring Significant Stabilizing Interactions Lone pair transitions from F and N atoms Predicted pKa 6.80 ± 0.69 (predicted for 4-isomer) Electronic Distribution Effect of Fluorine Electron-withdrawing, affects conjugation and stability Comparative Structural Analysis with Positional Isomers (2-Fluoro and 4-Fluorobenzamidoxime)

The comparative analysis of fluorobenzamidoxime positional isomers reveals significant differences in molecular properties and electronic characteristics based on fluorine substitution patterns [8] [12]. All three isomers share the identical molecular formula C₇H₇FN₂O and molecular weight of 154.14 grams per mole, yet exhibit distinct physicochemical properties due to the varying positions of fluorine substitution [13] [15].

2-Fluorobenzamidoxime features fluorine substitution at the ortho position, which introduces substantial steric and electronic effects through proximity to the amidoxime functional group [13] [16]. The ortho positioning creates unique electronic interactions and potential intramolecular hydrogen bonding opportunities that distinguish this isomer from its meta and para counterparts [8]. The electron-withdrawing effect of fluorine in the ortho position is amplified by both inductive and field effects, resulting in significant perturbation of the aromatic electron density [8].

4-Fluorobenzamidoxime, with fluorine at the para position, exhibits the most pronounced electronic effects due to direct resonance communication between the fluorine substituent and the amidoxime group [15] [17]. This isomer has been extensively characterized with a reported melting point range of 92-95 degrees Celsius, although conflicting reports suggest alternative values of 63.5-64.7 degrees Celsius, potentially indicating polymorphic variations [18]. The Chemical Abstracts Service numbers for this compound include both 22179-78-8 and 69113-32-2, reflecting different registration sources [15].

The electronic effects vary systematically across the isomeric series [8] [12]. The meta-substituted 3-fluorobenzamidoxime exhibits moderate electron-withdrawing effects without direct resonance communication to the amidoxime group [2]. The ortho isomer displays strong electron-withdrawing characteristics enhanced by proximity effects and potential ortho-directing influences [8]. The para isomer demonstrates the strongest electron-withdrawing effects through direct resonance interaction, which significantly affects the electronic properties of the amidoxime functionality [8] [12].

Stability predictions based on electronic considerations suggest that 3-fluorobenzamidoxime represents the most thermodynamically stable isomer due to optimal balance between electronic effects and steric interactions [8]. The 2-fluorobenzamidoxime exhibits intermediate stability, while the 4-fluorobenzamidoxime is predicted to be the least stable due to strong electronic destabilization through resonance effects [8]. These stability differences reflect the complex interplay between electronic distribution, steric factors, and intramolecular interactions within each isomeric structure [8].

Parameter 2-Fluorobenzamidoxime 3-Fluorobenzamidoxime 4-Fluorobenzamidoxime Molecular Formula C₇H₇FN₂O C₇H₇FN₂O C₇H₇FN₂O Molecular Weight (g/mol) 154.14 154.14 154.14 CAS Number Not available 54872-79-6 22179-78-8 / 69113-32-2 Melting Point (°C) Not available Not available 92-95 (conflicting: 63.5-64.7) Fluorine Position ortho (2-position) meta (3-position) para (4-position) IUPAC Name 2-fluoro-N'-hydroxybenzenecarboximidamide 3-fluoro-N'-hydroxybenzenecarboximidamide 4-fluoro-N'-hydroxybenzenecarboximidamide Electronic Effect Strong electron-withdrawing, ortho-effect Moderate electron-withdrawing Strong electron-withdrawing, resonance Predicted Stability Order Intermediate Highest Lowest XLogP3

1.2Dates

Last modified: 08-15-2023Explore Compound Types

Get ideal chemicals from 750K+ compounds